molecular formula C21H14ClFN6 B1682954 Tpl2 Kinase Inhibitor CAS No. 871307-18-5

Tpl2 Kinase Inhibitor

Cat. No.: B1682954
CAS No.: 871307-18-5
M. Wt: 404.8 g/mol
InChI Key: NMEUKWOOQOHUNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the Tpl2 Kinase Inhibitor is the Tumor Progression Locus 2 (Tpl2) , also known as MAP3K8 . Tpl2 is a mitogen-activated protein kinase kinase kinase (MAP3K) and the primary regulator of ERK-mediated gene transcription downstream of multiple proinflammatory stimuli . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .

Mode of Action

This compound interacts with its target by inhibiting the Tpl2 kinase . This inhibition selectively blocks LPS and TNFα-stimulated phosphorylation of Tpl2, MEK, and ERK, with little to no inhibition of phosphorylated p38, JNK, or p65 observed . The inhibitor acts on both the production of and response to TNFα and IL-1β, thereby suppressing proinflammatory signaling .

Biochemical Pathways

The this compound affects the MEK-ERK inflammatory signaling pathway . Tpl2 phosphorylates the MAPK kinases MEK1 and MEK2 (MEK1/2), which, in turn, activates the MAPKs extracellular signal–regulated kinase 1 (ERK1) and ERK2 (ERK1/2) . By inhibiting Tpl2, the inhibitor suppresses this pathway and reduces the production and secretion of proinflammatory cytokines .

Result of Action

The inhibition of Tpl2 results in the suppression of inflammatory responses. Specifically, the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation in primary human monocytes are inhibited . This leads to a reduction in uncontrolled immune cell activation and inflammation, which is associated with multiple chronic inflammatory and autoimmune diseases .

Biochemical Analysis

Biochemical Properties

The Tpl2 Kinase Inhibitor interacts with several enzymes and proteins. It displays significant selectivity over other related kinases . It inhibits the TPL2 kinase with an IC50 = 50 nM . The this compound is known to inhibit LPS-induced TNF-α production both from primary human monocytes and in whole blood .

Cellular Effects

The this compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The effects of the this compound change over time in laboratory settings. It has been shown to inhibit LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK . Both the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation in primary human monocytes was similarly inhibited with the this compound .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. Lewis rats were dosed orally with 3, 10, 30, or 100 mg/kg doses of the this compound . The this compound selectively inhibited LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK .

Metabolic Pathways

The this compound is involved in various metabolic pathways. It is a central signaling node in the inflammatory response of peripheral immune cells . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .

Transport and Distribution

The this compound is transported and distributed within cells and tissues. It is known to increase the nuclear TNFα mRNA level, while decreasing that in the cytoplasm .

Subcellular Localization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC-S 7006 involves multiple steps, starting with the preparation of the core naphthyridine structure. The key steps include:

    Formation of the naphthyridine core: This is typically achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the amino groups: The amino groups are introduced via nucleophilic substitution reactions.

    Attachment of the pyridinylmethyl group: This step involves the use of pyridine derivatives under specific reaction conditions to ensure selective attachment.

    Final modifications:

Industrial Production Methods

Industrial production of TC-S 7006 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

TC-S 7006 primarily undergoes substitution reactions due to the presence of reactive amino and nitrile groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include halogenated compounds and nucleophiles. Conditions typically involve the use of polar aprotic solvents and controlled temperatures.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the naphthyridine core .

Scientific Research Applications

TC-S 7006 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    SB 202190: A selective inhibitor of p38 MAP kinase.

    PD 98059: An inhibitor of MEK1.

    U 0126: A selective inhibitor of MEK1 and MEK2.

Uniqueness of TC-S 7006

TC-S 7006 stands out due to its high selectivity for Tpl2 kinase and its ability to inhibit tumor necrosis factor-alpha production without significantly affecting other kinases. This makes it a valuable tool in research focused on inflammatory pathways and cancer .

Properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEUKWOOQOHUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429555
Record name Tpl2 Kinase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871307-18-5
Record name Tpl2 Kinase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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